molecular formula C14H18O5 B6274933 tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate CAS No. 194490-54-5

tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate

Cat. No. B6274933
CAS RN: 194490-54-5
M. Wt: 266.3
InChI Key:
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Description

Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate, also known as TBFMP, is a phenoxyacetate compound with a wide range of applications in scientific research. It has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. TBFMP has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, it has been used as a reagent in the synthesis of various compounds. This article will discuss the synthesis of TBFMP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Scientific Research Applications

Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pyridine derivatives, quinolines, and cyclic ureas. In addition, it has been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, anti-cancer drugs, and anti-microbial drugs. tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate has also been used in the synthesis of various catalysts and in the synthesis of fluorescent probes.

Mechanism of Action

Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The mechanism of action of tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate is not fully understood, but it is believed to involve the inhibition of prostaglandin synthesis and the inhibition of cyclooxygenase enzymes. In addition, tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of bacteria and fungi, to reduce inflammation, and to reduce the formation of free radicals. In animal studies, tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate has been shown to reduce the risk of cancer, to reduce the risk of cardiovascular disease, and to reduce the risk of stroke.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate in laboratory experiments include its availability, its low cost, and its wide range of biological activities. In addition, it is relatively easy to synthesize and has a wide range of applications in scientific research. The main limitation of using tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate in laboratory experiments is its toxicity, which can be reduced by using appropriate safety measures.

Future Directions

Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate has a wide range of potential applications in scientific research. Future research could focus on the development of more efficient synthesis methods for tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate, the development of novel pharmaceuticals based on tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate, and the development of new fluorescent probes for use in imaging studies. Additionally, further research could be conducted to better understand the mechanism of action of tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate and to identify new potential therapeutic targets. Finally, future research could focus on the development of new and improved methods for the synthesis of tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate derivatives.

Synthesis Methods

Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate can be synthesized in a variety of ways. The most commonly used method is the reaction of tert-butyl acetate with 2-formyl-6-methoxyphenol in the presence of a base, such as potassium carbonate, in an organic solvent. This reaction produces tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate in good yields. Other methods of synthesis include the reaction of 2-formyl-6-methoxyphenol with tert-butyl chloroacetate, the reaction of 2-formyl-6-methoxyphenol with tert-butyl bromoacetate, and the reaction of 2-formyl-6-methoxyphenol with tert-butyl iodide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate involves the reaction of tert-butyl 2-(2-hydroxy-6-methoxyphenoxy)acetate with oxalyl chloride to form tert-butyl 2-(2-chloro-6-methoxyphenoxy)acetate, followed by reaction with dimethylformamide dimethyl acetal and then with sodium borohydride to form tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate.", "Starting Materials": [ "tert-butyl 2-(2-hydroxy-6-methoxyphenoxy)acetate", "oxalyl chloride", "dimethylformamide dimethyl acetal", "sodium borohydride" ], "Reaction": [ "Step 1: React tert-butyl 2-(2-hydroxy-6-methoxyphenoxy)acetate with oxalyl chloride in the presence of a catalyst such as dimethylformamide to form tert-butyl 2-(2-chloro-6-methoxyphenoxy)acetate.", "Step 2: React tert-butyl 2-(2-chloro-6-methoxyphenoxy)acetate with dimethylformamide dimethyl acetal in the presence of a base such as triethylamine to form tert-butyl 2-(2-(dimethylamino)-6-methoxyphenoxy)acetate.", "Step 3: React tert-butyl 2-(2-(dimethylamino)-6-methoxyphenoxy)acetate with sodium borohydride in the presence of a solvent such as methanol to form tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate." ] }

CAS RN

194490-54-5

Molecular Formula

C14H18O5

Molecular Weight

266.3

Purity

91

Origin of Product

United States

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